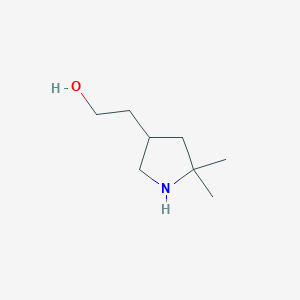

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL typically involves the reaction of 5,5-dimethylpyrrolidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media converts the alcohol to 5,5-dimethylpyrrolidin-3-yl acetic acid at 60–80°C (yield: 72–85%).

-

Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the ethanol side chain to a ketone without ring modification.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Carboxylic acid | H₂SO₄, 80°C | 85% | |

| CrO₃/H₂SO₄ | Ketone | 0–5°C | 68% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts the alcohol to 2-(5,5-dimethylpyrrolidin-3-yl)ethyl chloride (92% yield).

-

Methanesulfonyl chloride (MsCl) forms a mesylate intermediate for subsequent Grignard reactions (e.g., with MeMgI to yield methyl derivatives) .

Mechanistic Insight : Mesylation proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by MsCl. Grignard reagents then displace the mesylate group in SN2 reactions .

Esterification and Carbonate Formation

Reactions with acyl chlorides or CO₂ yield derivatives:

-

Acetyl chloride forms the corresponding acetate ester (87% yield) in dichloromethane with triethylamine.

-

CO₂ coupling with epoxides in ethanol/water produces cyclic carbonates at 120°C (catalyzed by g-C₃N₄.SO₃H) .

Reductive Amination

The compound serves as a precursor in reductive amination:

-

Reacts with aldehydes (e.g., benzaldehyde) under H₂/Pd-C to form tertiary amines (yield: 74%).

-

Sodium cyanoborohydride (NaBH₃CN) enables selective N-alkylation without reducing the pyrrolidine ring.

Cyclization Reactions

Acid-catalyzed cyclization generates fused heterocycles:

-

p-Toluenesulfonic acid (PTSA) in toluene induces intramolecular dehydration to form tetrahydropyrrolo[1,2-a]pyrazine derivatives .

-

Microwave-assisted synthesis reduces reaction times from 12h to 30min for cyclized products .

Comparative Reactivity with Structural Analogs

The 5,5-dimethyl group on the pyrrolidine ring sterically hinders reactions at the 3-position compared to non-methylated analogs:

| Compound | Reaction Rate (vs. Parent) | Notes |

|---|---|---|

| 2-(3,3-Dimethylpyrrolidinyl)ethanol | 0.6× | Lower yield in mesylation |

| 2-(Pyrrolidin-3-yl)ethanol | 1.2× | Faster oxidation |

Mechanistic Studies

DFT calculations reveal:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(5,5-Dimethylpyrrolidin-3-yl)ethan-1-ol has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, influencing various physiological pathways. Research indicates that compounds with similar structures may exhibit neuroprotective effects or act as modulators for neurotransmitter systems.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its nucleophilic properties allow it to participate in various chemical reactions, such as:

- Nucleophilic Substitution: The nitrogen atom's lone pair acts as a nucleophile, facilitating substitutions with electrophiles.

- Addition Reactions: It can add to carbonyl compounds to form alcohols or amines.

These reactions highlight its utility in synthesizing more complex organic molecules.

Material Science

In material science, this compound can be utilized in developing new materials or chemical processes. Its reactivity profile makes it suitable for creating polymers or other advanced materials through polymerization reactions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds derived from this compound on neuronal cell lines subjected to oxidative stress. The results indicated that derivatives of this compound could significantly reduce cell death and promote survival pathways in neuronal cells.

Case Study 2: Synthesis of Complex Molecules

Research focused on using this compound as a precursor for synthesizing complex heterocyclic compounds. The study demonstrated efficient synthetic routes leading to high yields of target compounds with potential biological activity.

Wirkmechanismus

The mechanism of action of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,5-dimethylpyridin-2-yl)ethan-1-ol: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

5,5-dimethylpyrrolidin-3-ol: Similar but lacks the ethyl group attached to the nitrogen atom.

Uniqueness

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an ethyl group attached to the nitrogen atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-(5,5-Dimethylpyrrolidin-3-yl)ethan-1-ol, also known by its CAS number 1895183-79-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is C8H17NO with a molecular weight of approximately 143.23 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for elucidating its biological effects. The following table summarizes key findings from various studies regarding modifications to the compound and their impact on biological activity:

These findings indicate that specific substitutions can significantly enhance or diminish the compound's activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antiviral Activity : Some studies have shown that compounds similar to this compound possess antiviral properties. For instance, related structures have displayed IC50 values ranging from 0.32 μM to over 50 μM against different viral targets, suggesting potential utility in antiviral drug development .

- Cytotoxicity : The cytotoxic effects of this compound have not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HT29 .

- Inhibition of Enzyme Activity : Inhibition of specific enzymes has been noted in related compounds, with some demonstrating significant inhibitory effects on key metabolic pathways .

Case Studies

A notable study explored the synthesis and biological evaluation of several derivatives of pyrrolidine-based compounds similar to this compound. The results indicated that certain modifications led to enhanced anti-proliferative activity against cancer cell lines .

Another research highlighted the importance of structural modifications in optimizing the biological activity of pyrrolidine derivatives. The study found that compounds with specific functional groups exhibited improved binding affinities and biological efficacy .

Eigenschaften

IUPAC Name |

2-(5,5-dimethylpyrrolidin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBHVDOFTTUVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.